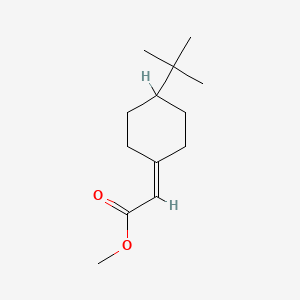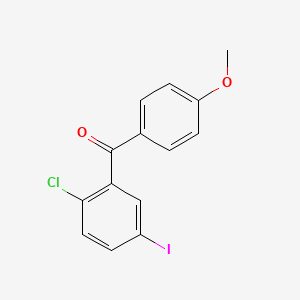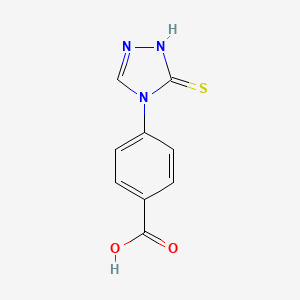
Methyl 2-(4-tert-butylcyclohexylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-tert-butylcyclohexylidene)acetate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a tert-butyl group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylcyclohexylidene)acetate typically involves the esterification of (4-tert-Butylcyclohexylidene)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-tert-Butylcyclohexylidene)acetic acid+MethanolAcid Catalyst(4-tert-Butylcyclohexylidene)acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
化学反应分析
Types of Reactions
Methyl 2-(4-tert-butylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of (4-tert-Butylcyclohexylidene)acetic acid or corresponding ketones.
Reduction: Formation of (4-tert-Butylcyclohexylidene)ethanol.
Substitution: Formation of various substituted esters or amides.
科学研究应用
Methyl 2-(4-tert-butylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(4-tert-butylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(4-tert-Butylcyclohexylidene)acetic acid: The parent acid form of the ester.
(4-tert-Butylcyclohexylidene)ethanol: The reduced form of the ester.
4-tert-Butylcyclohexyl acetate: A structurally similar ester with different functional groups.
Uniqueness
Methyl 2-(4-tert-butylcyclohexylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
88166-26-1 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
methyl 2-(4-tert-butylcyclohexylidene)acetate |
InChI |
InChI=1S/C13H22O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h9,11H,5-8H2,1-4H3 |
InChI 键 |
NQNXNOABYCBNGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(=CC(=O)OC)CC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-Bromopropoxy)phenyl]phenylmethanone](/img/structure/B8752105.png)




![2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8752134.png)








